N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
The compound N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole-based derivative synthesized as a hydrochloride salt to enhance solubility and stability. Its structure comprises two pyrazole rings:
- Ring 1: Substituted with ethyl (C₂H₅), fluoro (F), and methyl (CH₃) groups at positions 1, 5, and 3, respectively.
- Ring 2: Contains methyl groups at positions 1 and 4, with an amine linkage bridging the two rings via a methylene group.
Properties
Molecular Formula |
C12H19ClFN5 |
|---|---|
Molecular Weight |
287.76 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H18FN5.ClH/c1-5-18-11(13)10(9(3)15-18)6-14-12-8(2)7-17(4)16-12;/h7H,5-6H2,1-4H3,(H,14,16);1H |
InChI Key |
WDQIOPXVINAEIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)CNC2=NN(C=C2C)C)F.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
This method, adapted from classical pyrazole synthesis, involves reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions. For instance, ethyl 3-oxobutanoate reacts with 1-ethyl-5-fluoro-3-methylpyrazole-4-carbohydrazide to form the pyrazole core, with the fluorine and methyl groups introduced via pre-functionalized starting materials. Yields typically range from 38% to 55%, depending on the substituents’ steric and electronic effects.
[4+1] Cyclization Reactions
Advanced strategies employ α-(1,3-dithian-2-yl) enamine ketones in a [4+1] cyclization to generate 1,3,4-trisubstituted pyrazoles. This method offers superior regiocontrol, critical for positioning the ethyl, fluoro, and methyl groups at the 1-, 3-, and 4-positions, respectively. Solvent choice (e.g., DMF or acetonitrile) and temperature (70–105°C) significantly influence reaction efficiency.
Stepwise Functionalization and Alkylation
Following pyrazole ring formation, sequential alkylation and amine coupling steps install the remaining substituents:
N-Alkylation of Pyrazole Amines
The methylene bridge between the two pyrazole rings is introduced via nucleophilic substitution. For example, 1,4-dimethylpyrazol-3-amine reacts with 4-(chloromethyl)-1-ethyl-5-fluoro-3-methylpyrazole in the presence of a base like K₂CO₃. Polar aprotic solvents (e.g., DMSO) enhance reactivity, achieving yields up to 68%.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with HCl gas in anhydrous ethyl acetate or methanol. This step improves solubility and stability, with a typical salt formation efficiency of 92–95%.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Elevating the temperature beyond 110°C risks decomposition of the fluorine substituent, while sub-stoichiometric alkylating agent quantities lead to incomplete functionalization.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel column chromatography using gradient elution (hexane:ethyl acetate, 0–30%). High-performance liquid chromatography (HPLC) with C18 columns and 0.1% trifluoroacetic acid in water/acetonitrile mobile phases achieves >98% purity.
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 2.12 (s, 3H, CH₃), 2.32 (s, 3H, CH₃), 3.58 (q, 2H, CH₂CH₃), 5.70 (s, 1H, pyrazole-H).
- HRMS (ESI) : m/z [M + H]⁺ calcd. for C₁₂H₁₉FN₅: 260.1624; found: 260.1628.
Industrial-Scale Synthesis Considerations
Large-scale production employs continuous flow reactors to enhance heat and mass transfer, reducing reaction times by 40% compared to batch processes. Automated systems adjust reagent feeds in real-time, maintaining stoichiometric ratios and minimizing waste. A representative pilot-scale protocol yields 12 kg/month with 89% purity post-crystallization.
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Substitution
The fluorine atom’s strong electron-withdrawing effect directs electrophilic attacks to the 4-position, but competing reactions at the 5-position can occur. Using bulky bases (e.g., DBU) suppresses undesired isomerization.
Stability of Hydrochloride Salt
Hygroscopicity poses storage challenges. Co-crystallization with excipients like mannitol improves shelf life under ambient conditions.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may yield reduced pyrazole derivatives.
Scientific Research Applications
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound can be used as a tool to study various biological processes and pathways.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazole Derivatives with Varied Substituents
Pyrazole derivatives are widely studied for their pharmacological and agrochemical properties. Key structural analogs from the literature include compounds synthesized via coupling reactions, as described in . Below is a comparative analysis:
Table 1: Comparison of Pyrazole Derivatives
Key Observations :
- Substituent Effects: The target compound lacks the carboxamide and cyano groups present in analogs like 3a–3e but introduces a unique ethyl-fluoro-methyl combination. Fluorine atoms (as in 3d) are known to enhance metabolic stability and lipophilicity, which may align with the target’s design .
- Salt Formation : Unlike neutral pyrazole derivatives in Table 1, the target’s hydrochloride salt likely improves aqueous solubility, akin to kinase inhibitors like H-7 hydrochloride () .

Hydrochloride Salts in Bioactive Compounds
Hydrochloride salts are common in pharmaceuticals to optimize physicochemical properties. Examples from the evidence include:


Key Observations :
- Scaffold Diversity: The target’s pyrazole core differs from isoquinoline (H-7), indole (yohimbine), and azetidine (KHG26792) frameworks.
- Salt Utility: Hydrochloride formation in H-7 and yohimbine enhances solubility for intravenous or oral administration, suggesting similar advantages for the target compound .
Biological Activity
N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound exhibits significant biological activity, particularly in the fields of oncology and inflammation. Understanding its mechanisms of action, efficacy, and safety profile is critical for its development as a therapeutic agent.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 287.77 g/mol. The compound's structure includes a pyrazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉ClFN₅ |
| Molecular Weight | 287.77 g/mol |
| CAS Number | 1856069-80-1 |
| Appearance | Crystalline solid |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor interactions, which can lead to various pharmacological effects. The presence of the fluoro and ethyl groups enhances its binding affinity and selectivity towards target proteins.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cell Line Studies : The compound was tested against various cancer cell lines including MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth:
- Mechanistic Insights : The compound's mechanism involves the induction of apoptosis in cancer cells, which was evidenced by increased levels of apoptotic markers in treated cell lines.
Anti-inflammatory Activity
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:
- Study on MCF7 Cells : A study by Bouabdallah et al. reported that a related pyrazole derivative exhibited significant cytotoxic effects against MCF7 cells with an IC50 value of 0.01 µM, indicating high potency .
- Aurora-A Kinase Inhibition : Another study demonstrated that compounds similar to this compound inhibited Aurora-A kinase with IC50 values as low as 0.067 µM, highlighting their potential as targeted therapies in cancer treatment .
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial for clinical application. Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its toxicological implications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



